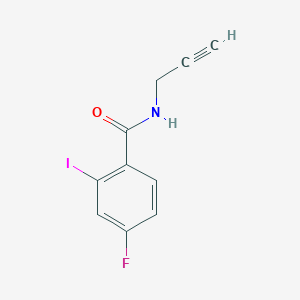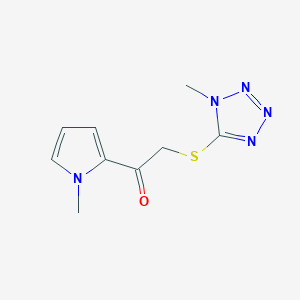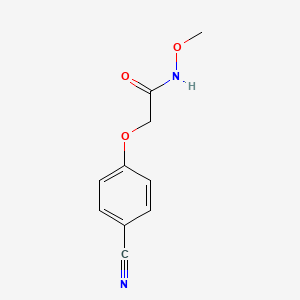![molecular formula C7H11NO2S2 B14909380 (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1,7-dithia-4-azaspiro[44]nonane-3-carboxylic acid is a unique spiro compound characterized by its distinctive spirocyclic structure, which includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The sulfur atoms in the spirocyclic structure can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfur or nitrogen functionalities.
Substitution: Esters or amides.
Scientific Research Applications
(3R)-1,7-dithia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the heteroatoms and functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar ring systems but vary in their chemical properties and reactivity.
Uniqueness: (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO2S2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S2/c9-6(10)5-3-12-7(8-5)1-2-11-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1 |
InChI Key |
DFOYWPNNFKSLFW-DSEUIKHZSA-N |
Isomeric SMILES |
C1CSCC12N[C@@H](CS2)C(=O)O |
Canonical SMILES |
C1CSCC12NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)



![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
